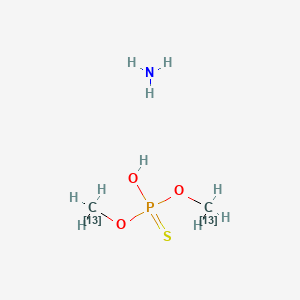

O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt

Description

BenchChem offers high-quality O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C2H10NO3PS |

|---|---|

Molecular Weight |

161.13 g/mol |

IUPAC Name |

azane;hydroxy-di((113C)methoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3/i1+1,2+1; |

InChI Key |

GIUYHMYPEVIYCM-AWQJXPNKSA-N |

Isomeric SMILES |

[13CH3]OP(=S)(O)O[13CH3].N |

Canonical SMILES |

COP(=S)(O)OC.N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt

This guide provides a comprehensive technical overview of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt, a stable isotope-labeled compound of significant interest to researchers in agrochemistry, toxicology, and drug development. This document delves into its chemical properties, synthesis, analytical characterization, and applications, offering field-proven insights and methodologies to empower scientific investigation.

Introduction: The Significance of Isotopic Labeling in Phosphorothioate Research

O,O-Dimethyl Phosphorothionate and its derivatives are a class of organophosphorus compounds with widespread use, most notably as insecticides.[1][2] Understanding their metabolic fate, environmental persistence, and mechanisms of action is of paramount importance for ensuring human and environmental safety, as well as for the development of new, more effective, and safer agrochemicals.

The introduction of stable isotopes, such as Carbon-13 (¹³C), into the molecular structure of these compounds provides a powerful tool for researchers.[3] O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt, with two of its carbon atoms replaced by ¹³C, serves as an invaluable internal standard for quantitative analysis and as a tracer in metabolic studies.[4] The known mass shift allows for its unambiguous detection and differentiation from its unlabeled counterpart in complex biological and environmental matrices.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt is fundamental for its effective use in research.

Core Chemical Identity

| Property | Value | Source(s) |

| Chemical Name | O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt | [1][5] |

| Synonyms | Phosphorothioic Acid O,O-Dimethyl Ester-¹³C₂ Ammonium Salt; Ammonium O,O-Dimethyl Phosphorothioate-¹³C₂ | [1][2] |

| CAS Number | 1330052-30-6 | [1][5] |

| Molecular Formula | ¹³C₂H₁₀NO₃PS | [1] |

| Molecular Weight | 161.13 g/mol | [1] |

| Appearance | Off-white solid (unlabeled is a colorless crystal) | [2] |

| Solubility | The unlabeled ammonium salt is soluble in water. | [2] |

Spectroscopic Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the six methyl protons, arising from coupling to the phosphorus atom. The ¹³C labeling will introduce additional complexity, with the protons on the labeled carbons exhibiting a larger one-bond ¹³C-¹H coupling constant.

-

¹³C NMR: The carbon NMR spectrum will display a single resonance for the two equivalent ¹³C-labeled methyl carbons. This signal will appear as a doublet due to coupling with the phosphorus atom. The chemical shift will be in the typical range for methoxy groups attached to a phosphorus atom.

-

³¹P NMR: The phosphorus NMR spectrum is a powerful tool for characterizing organophosphorus compounds.[6] It will exhibit a single resonance, and the chemical shift will be indicative of the phosphorothionate moiety. The signal will be split into a septet due to coupling with the six equivalent methyl protons. The presence of the two ¹³C atoms will result in additional, smaller couplings. The typical chemical shift range for dialkyl phosphorothioates is between 50 and 70 ppm.

Mass Spectrometry (MS):

Mass spectrometry is a critical technique for confirming the identity and isotopic enrichment of the labeled compound.

-

Expected Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 162.0. In negative ion mode, the deprotonated phosphorothioate anion would be observed at m/z 143.0.

-

Fragmentation Pattern: Collision-induced dissociation (CID) of the protonated molecule is expected to yield characteristic fragment ions. Based on studies of similar compounds, major fragments would likely include the loss of methanol ([M+H - CH₃OH]⁺) and the formation of ions such as [(¹³CH₃O)₂PS]⁺ and [(¹³CH₃O)₂PO]⁺.[7]

Synthesis of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt

The synthesis of isotopically labeled compounds requires careful planning to ensure efficient incorporation of the label from commercially available starting materials.[3][8] While a specific protocol for the ¹³C₂ labeled dimethyl phosphorothionate ammonium salt is not detailed in the literature, a general and robust method for the synthesis of O,O'-dialkyl thiophosphate ammonium salts can be adapted.[9][10]

Conceptual Synthetic Pathway

The synthesis would likely proceed through the reaction of a ¹³C-labeled methanol with a suitable phosphorus-sulfur reagent, followed by neutralization with ammonia. A plausible synthetic route is outlined below:

Caption: Conceptual synthetic pathway for O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt.

Generalized Experimental Protocol

This protocol is based on the synthesis of the unlabeled diethyl analogue and should be optimized for the specific ¹³C-labeled starting materials.

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer and a reflux condenser is charged with phosphorus pentasulfide (P₂S₅).

-

Addition of ¹³C-Methanol: ¹³C-Methanol is added dropwise to the stirred suspension of P₂S₅ at a controlled temperature. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Reaction Monitoring: The reaction progress is monitored by TLC or ³¹P NMR until the starting P₂S₅ is consumed.

-

Workup: The reaction mixture is cooled, and the crude O,O-dimethyl dithiophosphoric acid-¹³C₂ is isolated.

-

Neutralization: The crude acid is dissolved in a suitable solvent and neutralized by the slow addition of an aqueous or alcoholic solution of ammonia.

-

Isolation and Purification: The resulting O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt is isolated by filtration or evaporation of the solvent and can be further purified by recrystallization.

Stability, Reactivity, and Safe Handling

Stability and Storage

-

Hygroscopicity: The unlabeled ammonium salt is known to be deliquescent, meaning it readily absorbs moisture from the air.[2] Therefore, the ¹³C₂ labeled salt should be stored in a tightly sealed container in a desiccator.

-

Temperature: For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.[2]

-

pH and Desulfurization: Phosphorothioates can undergo desulfurization (loss of the sulfur atom) under certain conditions, particularly at elevated temperatures and in the presence of some metals.[11] They are also susceptible to hydrolysis under strongly acidic or basic conditions.

Reactivity Profile

The phosphorothioate anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atoms. However, in reactions with soft electrophiles, such as alkyl halides, S-alkylation is strongly favored over O-alkylation.[9][10] This reactivity is a key consideration in the design of experiments involving this compound.

Safety Precautions

While specific toxicity data for the ¹³C₂ labeled compound is not available, it should be handled with the same precautions as other organophosphorus compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Applications in Research and Development

The primary utility of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt lies in its application as an internal standard and a metabolic tracer.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of organophosphate metabolites in complex matrices.[12] The use of a stable isotope-labeled internal standard, such as O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt, is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[13]

Workflow for Quantitative Analysis:

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. O,O-Diethyl S-eththionylmethyl phosphorothioate [webbook.nist.gov]

- 5. O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt | 1330052-30-6 [sigmaaldrich.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of phosphorothioates using thiophosphate salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Stability of phosphorothioate oligonucleotides in aqueous ammonia in presence of stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to ¹³C₂-Labeled O,O-Dimethyl Dithiophosphate (DMTP) Ammonium Salt: An Essential Internal Standard for Bioanalytical and Environmental Analysis

This technical guide provides a comprehensive overview of the ¹³C₂-labeled ammonium salt of O,O-dimethyl dithiophosphate (DMTP), a critical internal standard for quantitative analysis. Tailored for researchers, scientists, and professionals in drug development and environmental monitoring, this document delves into the molecule's fundamental properties, its pivotal role in mass spectrometry-based assays, and the rigorous methodologies that ensure data integrity.

Foundational Understanding: Molecular Profile and Structural Elucidation

The ¹³C₂-labeled DMTP ammonium salt is a stable isotope-labeled (SIL) analogue of O,O-dimethyl dithiophosphate. The incorporation of two carbon-13 isotopes provides a distinct mass shift, crucial for its function as an internal standard in isotope dilution mass spectrometry (IDMS).

Molecular Characteristics

A summary of the key molecular and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Name | O,O-Dimethyl Dithiophosphate-¹³C₂ Ammonium Salt | [1][2][3] |

| Synonyms | Phosphorodithioic Acid O,O-di(methyl-¹³C) ester ammonium salt, Ammonium O,O-di(methyl-¹³C) dithiophosphate | [1][2] |

| CAS Number | 1329610-82-3 | [1][2][3] |

| Molecular Formula | ¹³C₂H₁₀NO₂PS₂ | [1][2][3] |

| Molecular Weight | 177.20 g/mol | [1][2][3] |

| Appearance | Off-White/White Solid | [1][2] |

| Stability | Hygroscopic | [1] |

| Storage | 2-8°C, under inert atmosphere | [2] |

Structural Representation

The chemical structure of the ¹³C₂-labeled DMTP ammonium salt consists of a central phosphorus atom double-bonded to two sulfur atoms and single-bonded to two methoxy groups, where the carbon atoms are the stable isotope ¹³C. This dithiophosphate anion is ionically bonded to an ammonium cation (NH₄⁺).

Caption: Structure of ¹³C₂-labeled DMTP ammonium salt.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The primary application of ¹³C₂-labeled DMTP ammonium salt is as an internal standard in isotope dilution mass spectrometry (IDMS).[4][5] This technique is the gold standard for quantitative analysis due to its high accuracy and precision.[4][6]

The Causality Behind Using a Stable Isotope-Labeled Internal Standard

The core principle of IDMS lies in the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample prior to any sample preparation or analysis.[4] This SIL internal standard behaves nearly identically to the endogenous (unlabeled) analyte throughout the entire analytical workflow, including extraction, derivatization, and ionization in the mass spectrometer.[4][7]

Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Similarly, any variation in instrument response, such as ionization suppression or enhancement due to matrix effects, will affect both the analyte and the internal standard to the same degree.[4][6] By measuring the ratio of the signal from the native analyte to the signal from the SIL internal standard, accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.[4]

Caption: Workflow for quantitative analysis using IDMS.

Application in Organophosphate Pesticide Metabolite Analysis

¹³C₂-labeled DMTP ammonium salt is specifically designed as an internal standard for the quantification of dimethyl thiophosphate (DMTP), a major metabolite of several organophosphate pesticides.[8][9][10] Exposure to these pesticides is widespread, and biomonitoring of their metabolites in urine is a common method for assessing human exposure.[10][11]

Experimental Protocol: Quantification of DMTP in Urine by LC-MS/MS

The following is a generalized protocol for the analysis of DMTP in urine using ¹³C₂-labeled DMTP ammonium salt as an internal standard. This protocol should be optimized and validated for specific laboratory conditions and instrumentation.

3.1.1. Materials and Reagents

-

¹³C₂-labeled DMTP ammonium salt (Internal Standard)

-

Native DMTP standard

-

Urine samples

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., anion exchange)

3.1.2. Sample Preparation

-

Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at approximately 4000 rpm for 10 minutes to pellet any precipitate.

-

Internal Standard Spiking: To a 1 mL aliquot of the urine supernatant, add a known concentration of the ¹³C₂-labeled DMTP ammonium salt internal standard solution.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the spiked urine sample onto the cartridge.

-

Wash the cartridge to remove interfering matrix components.

-

Elute the analytes (native DMTP and ¹³C₂-DMTP) with an appropriate elution solvent.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both native DMTP and ¹³C₂-labeled DMTP. The precursor ion for ¹³C₂-DMTP will be 2 Da higher than that of native DMTP.

-

3.1.4. Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of native DMTP and a constant concentration of the ¹³C₂-labeled DMTP internal standard.

-

Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the native DMTP to the peak area of the ¹³C₂-labeled DMTP.

-

Quantification: Plot the peak area ratio against the concentration of the native DMTP for the calibration standards to generate a calibration curve. Use the peak area ratio from the unknown samples to determine the concentration of DMTP in the original urine sample.

Trustworthiness and Self-Validating Systems

The use of a stable isotope-labeled internal standard like ¹³C₂-labeled DMTP ammonium salt is integral to creating a self-validating analytical system. The consistent recovery and response of the internal standard across a batch of samples provide a real-time check on the robustness and reliability of the entire analytical method. Any significant deviation in the internal standard signal for a particular sample would flag a potential issue with that sample's preparation or analysis, thereby preventing the reporting of erroneous data.

Conclusion

The ¹³C₂-labeled DMTP ammonium salt is an indispensable tool for the accurate and precise quantification of the organophosphate pesticide metabolite DMTP. Its use within an isotope dilution mass spectrometry framework provides a robust and reliable analytical method, ensuring the integrity of data in both clinical and environmental monitoring studies. The principles and protocols outlined in this guide serve as a foundation for researchers and scientists to confidently employ this critical internal standard in their work.

References

-

Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]

-

Pharmaffiliates. O,O-Dimethyl Dithiophosphate-¹³C₂ Ammonium Salt. Retrieved from [Link]

- Sinha, S. N., Reddy, B. V., Vasudev, K., & Murthy, M. S. (2014). Analysis of dialkyl urine metabolites of organophosphate pesticides by a liquid chromatography mass spectrometry technique. Analytical Methods, 6(4), 1084-1091.

- Roberts, J. W., & Hill, R. H. (1998). Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects. Journal of Exposure Analysis and Environmental Epidemiology, 8(4), 535-548.

- Cequier, E., Sakhi, A. K., Haug, L. S., & Thomsen, C. (2016). Development of an ion-pair liquid chromatography-high resolution mass spectrometry method for determination of organophosphate pesticide metabolites in large-scale biomonitoring studies.

-

Sinha, S. N., Reddy, B. V., Vasudev, K., & Murthy, M. S. (2014). Analysis of Dialkyl Urine Metabolites of Organophosphate Pesticides by a Liquid Chromatography Mass Spectrometry Technique. ResearchGate. Retrieved from [Link]

- Barker, S. A., Borjigin, J., Jimo, I., & Strassman, R. J. (2013). LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate. Journal of Pharmaceutical and Biomedical Analysis, 86, 123-130.

- O'Connor, R. D., Facelli, J. C., Gocze, G., & Grant, D. M. (2001). Investigation of the polymorphs of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate by (13)C solid-state NMR spectroscopy. Journal of the American Chemical Society, 123(17), 4069-4076.

-

Axios Research. Dimethylallyl Pyrophosphate-2-¹³C Ammonium Salt. Retrieved from [Link]

-

Park, J. H., Kim, J. H., Lee, S. H., & Lee, J. Y. (2021). 1 H NMR spectra of dimethyl terephthalate isolated from the recycling... ResearchGate. Retrieved from [Link]

-

Boster Biological Technology. O,O-Dimethyl dithiophosphate-¹³C₂ ammonium | Isotope-Labeled Compound. Retrieved from [Link]

- Lee, J., et al. (2017). Supporting Materials.

- Rychlik, M., & Asam, S. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(3), 692-696.

-

Duma, L., Hediger, S., Lesage, A., & Emsley, L. (2006). Molecular structures of the 13 C2-labelled species used for... ResearchGate. Retrieved from [Link]

- Li, L., Ly, M., & Linhardt, R. J. (2021).

- Stanetty, C., et al. (2020). Total synthesis of [¹³C₂]-labelled phytosiderophores of the mugineic and avenic acid families. ChemRxiv.

-

LIBIOS. ¹³C Labeled internal standards. Retrieved from [Link]

- Donahue, M. G., Jentsch, N. G., & Simons, C. R. (2014). Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles. The University of Southern Mississippi Aquila Digital Community.

- CN104292211A - Synthesis method of isotope labeled dansyl chloride-¹³C₂ - Google Patents. (2015).

- O'Callaghan, C. N., McMurry, B. T. H., O'Brian, J. E., & Draper, S. M. (1998). Synthesis and 13C NMR assignment of ammonium benzylidenepropanedioates and benzylidenepropanediamides. Journal of Chemical Research, Synopses, (12), 732-733.

- Bobbitt, J. M., & Merbouh, N. (2005). 4-ACETAMIDO-2,2,6,6-TETRAMETHYL-1-OXOPIPERIDINIUM TETRAFLUOROBORATE AND 4-ACETAMIDO-TEMPO. Organic Syntheses, 82, 80.

- Wang, Y., et al. (2023). Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)-Quinolines by Acetyl and Methanesulfonyl Chloride for Dual Evaluation Bioactivity. Pharmaceutical Chemistry Journal, 56(11), 1435-1445.

- Li, Y., et al. (2018). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. Progress in Polymer Science, 80, 1-34.

-

Taylor & Francis. Quaternary ammonium salts – Knowledge and References. Retrieved from [Link]

- WO2005046663A1 - Compositions of quaternary ammonium containing bioavailability enhancers - Google Patents. (2005).

Sources

- 1. O,O-Dimethyl Dithiophosphate-13C2 Ammonium salt [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 13C Labeled internal standards | LIBIOS [libios.fr]

- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of dialkyl urine metabolites of organophosphate pesticides by a liquid chromatography mass spectrometry technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of an ion-pair liquid chromatography-high resolution mass spectrometry method for determination of organophosphate pesticide metabolites in large-scale biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Solubility & Handling of O,O-Dimethyl Phosphorothionate-13C2

This guide serves as an authoritative technical reference for the solubility, handling, and application of O,O-Dimethyl Phosphorothionate-13C2 (DMTP-13C2) . It is designed for analytical chemists and researchers utilizing this stable isotope as an Internal Standard (IS) in the quantification of organophosphate pesticide metabolites.

Executive Summary & Compound Identity

O,O-Dimethyl Phosphorothionate (DMTP) is a non-specific dialkyl phosphate (DAP) metabolite derived from the biological breakdown of O,O-dimethyl organophosphorus insecticides (e.g., Fenitrothion, Methyl Parathion, Malathion).

The 13C2-labeled isotopologue is critical for isotope dilution mass spectrometry (IDMS), correcting for matrix effects and recovery losses during LC-MS/MS analysis.

Chemical Identity & Forms

A critical distinction must be made between the Free Acid and the Salt forms. This distinction dictates solubility.

| Feature | Free Acid (Metabolite/Parent) | Ammonium/Sodium Salt (Commercial Standard) |

| CAS (Unlabeled) | 1112-38-5 | 1330052-30-6 (13C2-Ammonium) |

| Physical State | Liquid (Pale yellow, stench) | Solid (Crystalline/Powder) |

| Primary Solubility | Organic Solvents (DCM, EtAc) | Polar Solvents (Water, Methanol) |

| pKa | ~1.25 (Strong Acid) | N/A (Already ionized) |

| LogP | ~1.15 | < 0 (Highly Polar) |

Critical Application Note: Most commercial DMTP-13C2 reference standards are supplied as Ammonium or Sodium salts to ensure stability and reduce volatility. Do not apply solubility data for the liquid acid form to the solid salt standard.

Solubility Profile & Solvent Compatibility[1]

The following data categorizes solvent suitability for the 13C2-Ammonium Salt form, which is the standard configuration for laboratory stocks.

Primary Solvents (Stock Preparation)

| Solvent | Solubility Rating | Application | Technical Rationale |

| Methanol (MeOH) | High (>50 mg/mL) | Primary Stock | The ammonium salt dissociates readily. MeOH prevents hydrolysis better than water during long-term storage. |

| Water | High (>100 mg/mL) | Working Solutions | Excellent solubility due to ionic nature. However, aqueous stocks are prone to hydrolysis over time; prepare fresh. |

| Acetonitrile (ACN) | Moderate | LC Mobile Phase | Soluble enough for dilute working standards, but less effective for dissolving high-concentration solid salts than MeOH. |

Secondary Solvents (Extraction & Processing)

| Solvent | Solubility Rating | Application | Technical Rationale |

| Dichloromethane (DCM) | Low (Salt) / High (Acid) | LLE Extraction | The salt will NOT dissolve. You must acidify the aqueous sample (pH < 1) to convert DMTP to its free acid form for DCM extraction. |

| Ethyl Acetate | Low (Salt) / High (Acid) | LLE Extraction | Similar to DCM. Only effective for the protonated acid form. |

| Hexane / Toluene | Negligible | Wash Steps | Used to remove non-polar interferences. DMTP-13C2 remains in the aqueous/polar phase. |

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 1.0 mg/mL stock solution of DMTP-13C2 (Ammonium Salt).

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopic nature).

-

Solvent Choice: Use LC-MS Grade Methanol . Do not use water for the primary stock to minimize hydrolysis.

-

Dissolution:

-

Weigh 1.0 mg of DMTP-13C2 Ammonium Salt.

-

Transfer to a silanized amber glass vial.

-

Add 1.0 mL of Methanol.[1]

-

Vortex for 30 seconds. Sonication is rarely needed but safe for <1 min if required.

-

-

Storage: Store at -20°C . Stable for >12 months.

Protocol B: Sample Extraction Workflow (LLE)

This workflow demonstrates how to manipulate solubility by altering pH, allowing the extraction of the analyte while retaining the Internal Standard (IS) behavior.

Figure 1: Liquid-Liquid Extraction workflow leveraging pH-dependent solubility switches.

Stability & Handling (Self-Validating Systems)

To ensure data integrity, implement these self-validating checks:

-

The "Shift" Check:

-

DMTP-13C2 should co-elute exactly with native DMTP.

-

Validation: If the IS peak elutes earlier than the native peak by >0.1 min, check your mobile phase pH. Differences in ionization state between the stock (salt) and sample (acid) can cause shifts if the column buffering is inadequate.

-

-

Hydrolysis Monitor:

-

DMTP can hydrolyze to DMP (Dimethylphosphate) or inorganic phosphate under high alkaline conditions.

-

Validation: Monitor the transition m/z 143 → 97 (DMTP-13C2) vs. m/z 127 → 79 (DMP-13C2). Appearance of the 127 mass indicates stock degradation.

-

Storage Conditions

-

Solid: -20°C, Desiccated. (Hygroscopic - protect from moisture).

-

Solution (MeOH): -20°C. Stable for 1 year.

-

Solution (Water): +4°C. Use within 24 hours.

References

-

Centers for Disease Control and Prevention (CDC). (2025). Laboratory Procedure Manual: Dialkyl Phosphate Metabolites in Urine. Retrieved from [Link]

-

PubChem. (2025). Dimethyl phosphorothioate (Compound Summary). National Library of Medicine. Retrieved from [Link][2]

-

OECD. (2004). SIDS Initial Assessment Report: Dimethyl Phosphonate (Related Organophosphorus Solubility Data). UNEP Publications. Retrieved from [Link]

Sources

A Technical Guide to the Solution Stability of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt in solution. As a critical isotopically labeled internal standard for the biomonitoring of organophosphate pesticide exposure, its integrity is paramount for accurate analytical quantification. This document explores the primary factors influencing its stability, including pH, temperature, and solvent composition. The principal degradation pathways—hydrolysis and thiono-thiolo isomerization—are detailed, supported by mechanistic insights. Furthermore, this guide offers field-proven experimental protocols for stability assessment, recommendations for optimal storage and handling, and a framework for reliable analytical characterization using modern chromatographic techniques. The insights presented herein are intended to equip researchers, analytical scientists, and drug development professionals with the necessary knowledge to ensure the fidelity of their experimental results.

Introduction

O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt (CAS No. 1330052-30-6) is the isotopically labeled form of a common metabolite of several widely used organophosphate (OP) insecticides, such as malathion.[1][2] Its application is crucial in the field of toxicology and environmental science, where it serves as an internal standard for the quantitative analysis of its unlabeled analogue in biological matrices like urine.[3] The use of a stable isotope-labeled standard is the gold standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest and corrects for variations in sample preparation and instrument response.

However, the accuracy of these measurements is fundamentally dependent on the chemical stability of the standard itself. Degradation of the O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt in stock or working solutions can lead to an underestimation of the target analyte, producing erroneous exposure data. Organophosphorothionates are known to be susceptible to various degradation processes.[4] Therefore, a thorough understanding of the compound's stability profile is not merely an academic exercise but a prerequisite for generating reliable and reproducible scientific data. This guide elucidates the factors that govern its stability and provides actionable protocols to mitigate degradation.

Physicochemical Properties

A clear understanding of the molecule's basic properties is the foundation for any stability study.

| Property | Value | Reference |

| Chemical Name | O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt | [5] |

| CAS Number | 1330052-30-6 | [5] |

| Molecular Formula | ¹³C₂H₁₀NO₃PS | [5] |

| Molecular Weight | 161.13 g/mol | [5] |

| Structure | [NH₄]⁺ [¹³CH₃O-P(=S)(O⁻)-O¹³CH₃] | |

| Synonyms | Ammonium O,O-Dimethyl-¹³C₂ Phosphorothioate | [6] |

Key Factors Influencing Solution Stability

The stability of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt is not absolute and is significantly influenced by its chemical environment. The following sections detail the critical factors that researchers must control.

pH-Dependent Hydrolysis

Hydrolysis is a primary degradation pathway for organophosphate esters. The rate and mechanism of this process for phosphorothionates are strongly dependent on the solution's pH.[7]

-

Alkaline Conditions (pH > 8): Under basic conditions, the hydrolysis rate increases significantly. The mechanism proceeds via a nucleophilic attack (Sₙ2) of a hydroxide ion on the central phosphorus atom (Sₙ2@P).[7] This leads to the cleavage of a P-O ester bond.

-

Acidic & Neutral Conditions (pH ≤ 8): In acidic to neutral solutions, hydrolysis still occurs but generally at a slower rate than in alkaline conditions. At lower pH values, the dominant mechanism can shift to a nucleophilic attack on the methyl carbon (Sₙ2@C), cleaving the C-O bond.[7] Studies on related compounds have shown that optimal stability is often found in a slightly acidic to neutral pH range of 6.5-7.0.[8]

Causality: The phosphorus atom is electrophilic and susceptible to nucleophilic attack. The hydroxide ion is a strong nucleophile, explaining the accelerated degradation at high pH. The labeling on the methyl carbons does not significantly alter these fundamental electronic properties.

Thermal Lability

Temperature is a critical factor affecting the stability of most chemical compounds, and organophosphorothionates are particularly sensitive.

-

Elevated Temperatures: Increased temperature accelerates all chemical reactions, including hydrolysis and other degradation pathways. Storage at 4°C has been shown to result in rapid degradation for some organophosphorus pesticides, with significant losses occurring in a matter of days.[9]

-

Thiono-Thiolo Isomerization: Heat can promote a[10][10]-sigmatropic type rearrangement, converting the thiono (P=S) isomer to the more thermodynamically stable thiolo (P=O, with P-S-C linkage) isomer.[10][11] This is a critical transformation, as the resulting O,S-Dimethyl Phosphorothiolate-¹³C₂ is a different chemical entity with distinct chromatographic and mass spectrometric properties.

-

Low Temperatures: Storage at low temperatures is essential. Even at -20°C, significant degradation has been observed in certain solvents over extended periods.[9] Therefore, for long-term storage, temperatures of -80°C are highly recommended.

Causality: Higher thermal energy increases the kinetic energy of molecules, overcoming the activation energy barriers for degradation reactions like hydrolysis and isomerization.

Solvent and Matrix Effects

The choice of solvent for stock and working solutions plays a pivotal role in the compound's stability.

-

Solvent Type: Protic solvents like water and methanol can participate directly in solvolysis reactions. Aprotic solvents such as acetonitrile or ethyl acetate are often preferred for stock solutions to minimize hydrolysis, provided the compound is sufficiently soluble. However, some studies have shown that certain organic solvents can also lead to rapid degradation.[9]

-

Matrix Complexity: Biological matrices (e.g., urine) are complex aqueous systems containing various ions and enzymes. While these can sometimes have a protective effect compared to pure organic solvents, they can also contain components that may catalyze degradation.[9]

Causality: The solvent's polarity, proticity, and ability to stabilize transition states can directly influence reaction rates. Matrix components can introduce unforeseen catalytic or inhibitory effects.

Primary Degradation Pathways

Understanding the potential degradation products is essential for developing analytical methods that can monitor the stability of the parent compound and detect its impurities.

Caption: Primary degradation routes for O,O-Dimethyl Phosphorothionate.

-

Hydrolysis: As discussed, this pathway involves the cleavage of a P-O-C or C-O bond, primarily influenced by pH and temperature.[7] This can lead to the formation of O-methyl, O-(methyl-¹³C) phosphorothioic acid and methanol-¹³C.

-

Thiono-Thiolo Isomerization: This thermally induced rearrangement converts the P=S (thiono) isomer to a P=O (thiolo) isomer.[10][11] The resulting O,S-dimethyl phosphorothiolate is often a more potent acetylcholinesterase inhibitor and must be monitored as a critical impurity.[11]

Recommended Storage and Handling Procedures

To maintain the integrity of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt, the following procedures are recommended:

-

Long-Term Storage: Store the solid material and concentrated stock solutions at -80°C in tightly sealed, amber glass vials to protect from light and moisture.

-

Stock Solutions: Prepare high-concentration stock solutions in a high-purity aprotic solvent (e.g., acetonitrile) or in an aqueous buffer adjusted to a pH of 6.5-7.0. Store these stocks in small, single-use aliquots at -80°C to prevent repeated freeze-thaw cycles.

-

Working Solutions: Prepare working solutions fresh for each analytical batch by diluting a thawed stock aliquot. Keep working solutions on ice or in a cooled autosampler (e.g., 4°C) during use and discard any unused portion at the end of the day.

Experimental Protocols for Stability Assessment

A self-validating system requires empirical testing. The following protocols provide a framework for assessing the stability of the compound in your specific laboratory conditions.

Experimental Workflow

Caption: General workflow for a solution stability experiment.

Step-by-Step Protocol for pH-Dependent Stability Study

-

Buffer Preparation: Prepare three physiologically relevant buffers, for example:

-

pH 4.0 (e.g., 100 mM Ammonium Acetate)

-

pH 7.0 (e.g., 100 mM Phosphate Buffer)

-

pH 9.0 (e.g., 100 mM Ammonium Carbonate)

-

-

Solution Preparation: Allow the O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt stock solution to equilibrate to room temperature.

-

Spiking: In separate amber vials for each pH and time point, spike the stock solution into each buffer to achieve a final concentration relevant to your analytical range (e.g., 1 µg/mL).

-

Time Zero (T=0) Sample: Immediately after spiking, take the T=0 samples for each pH. Quench the reaction by adding an equal volume of cold acetonitrile and/or immediately freezing at -80°C.

-

Incubation: Place the remaining vials in a temperature-controlled incubator (e.g., 25°C).

-

Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove the corresponding vials from the incubator and quench them as described in Step 4.

-

Sample Analysis: Once all time points are collected, analyze the samples using a validated analytical method.

Analytical Methodology: LC-MS/MS

A robust LC-MS/MS method is essential for accurately quantifying the parent compound and detecting its degradation products.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate the parent compound from potential isomers and matrix components.

-

-

Mass Spectrometry (Negative Ion Mode):

-

Technique: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Parent (Thiono): Monitor the transition from the deprotonated parent ion to a characteristic fragment ion.

-

Isomer (Thiolo): Establish a separate MRM transition for the potential O,S-dimethyl isomer, which will have the same mass but may fragment differently.

-

Hydrolysis Product: Monitor for the appearance of hydrolysis products.

-

-

-

System Suitability: Before analysis, inject a "T=0" sample to confirm system performance, peak shape, and signal intensity.

Data Interpretation and Summary

The stability is assessed by calculating the percentage of the initial concentration remaining at each time point. The results can be summarized in a table to easily compare stability under different conditions.

Table 1: Example Stability Data at 25°C

| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |

| 0 | 100.0 | 100.0 | 100.0 |

| 2 | 99.5 | 99.8 | 95.2 |

| 4 | 98.9 | 99.5 | 90.1 |

| 8 | 97.5 | 98.8 | 82.3 |

| 24 | 92.1 | 96.0 | 65.4 |

Conclusion

The chemical integrity of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt is critical for its function as an internal standard. This guide has established that the compound is susceptible to degradation, primarily through pH-dependent hydrolysis and thermally induced isomerization. Stability is significantly compromised under alkaline conditions and at elevated temperatures. To ensure the accuracy and reliability of analytical data, it is imperative to implement stringent storage and handling procedures, including storage at -80°C, use of buffered solutions near neutral pH, and protection from light. Researchers are strongly encouraged to perform in-house stability studies to validate these conditions for their specific solvents and matrices.

References

-

Storage stability of organophosphorus pesticide residues in peanut and soya bean extracted solutions - PMC. (2018). National Center for Biotechnology Information. [Link]

-

Hydrolysis mechanism of methyl parathion evidenced by Q-Exactive mass spectrometry. (2018). SpringerLink. [Link]

-

O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate: structural evidence of the decomposition product and its oxalate salt. (n.d.). ResearchGate. [Link]

-

Mercury-Promoted Hydrolysis of Parathion-methyl: Effect of Chloride and Hydrated Species. (1998). Environmental Science & Technology. [Link]

-

Analytical Methods - ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

Stability of organophosphate and pyrethroid pesticides on wheat in storage. (n.d.). ResearchGate. [Link]

-

Preparation, analysis, and anticholinesterase properties of O,O-dimethyl phosphorothioate isomerides. (n.d.). PubMed. [Link]

-

Thermal Decomposition of Bis-(O, O-dimethylthionbphosphoryl)- disulfide. (1974). J-STAGE. [Link]

-

Thermal degradation of organophosphorus compounds. (1970). Sheffield Hallam University Research Archive. [Link]

-

O,O-dimethyl phosphorodithioate | C2H7O2PS2 - PubChem. (n.d.). PubChem. [Link]

-

The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021). MDPI. [Link]

-

FACTORS THAT AFFECT THE PERSISTENCE OF PESTICIDES IN PLANTS AND SOILS. (n.d.). Pure and Applied Chemistry. [Link]

-

Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. (2025). RSC Publishing. [Link]

-

Analytical Method for the Determination of Urinary Alkylphosphates in Subjects Occupationally Exposed to Organophosphorus Pesticid. (n.d.). Ovid. [Link]

-

Analysis of O,S-Dimethyl Hydrogen Phosphorothioate in Urine, a Specific Biomarker for Methamidophos. (2003). Journal of Agricultural and Food Chemistry. [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants. (n.d.). OUCI. [Link]

-

Environmental fate and toxicology of organophosphate pesticides. (2017). Journal of the Geological Society. [Link]

-

Hydrolysis as a function of pH. (2013). Umweltbundesamt. [Link]

-

Degradation of O,O-Dimethyl Phosphorodithioate by Activated Sludge. (n.d.). Oxford Academic. [Link]

-

Detection of 0-(3-Chloro-4-nitrophenyl) - 0,0-Dimethyl Phosphorothioate and Analysis. (n.d.). ACS Publications. [Link]

-

Methamidophos Degradation Pathway. (n.d.). Eawag-BBD. [Link]

-

Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. (2024). ACS Omega. [Link]

-

Thermal Catalytic Decomposition of Dimethyl Methyl Phosphonate Using CuO-CeO2/γ-Al2O3. (2022). MDPI. [Link]

-

Stability of phosphorothioate oligonucleotides in aqueous ammonia in presence of stainless steel. (1999). PubMed. [Link]

-

Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). EPA NEPAL. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05552K [pubs.rsc.org]

- 5. clearsynth.com [clearsynth.com]

- 6. O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt | 1330052-30-6 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Storage stability of organophosphorus pesticide residues in peanut and soya bean extracted solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preparation, analysis, and anticholinesterase properties of O,O-dimethyl phosphorothioate isomerides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

Compound Profile and Hazard Identification

O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt is a stable isotope-labeled derivative of a class of organophosphorus compounds.[1][2] These compounds are primarily recognized for their role as insecticides and their mechanism of toxicity, which involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3] The introduction of two Carbon-13 isotopes does not alter the chemical reactivity or the toxicological profile of the molecule but serves as a tracer in metabolic and environmental studies.

1.1. Chemical and Physical Properties

While specific experimental data for the labeled compound is scarce, the properties can be inferred from the parent compound and related structures.

| Property | Inferred Value/Information | Source |

| CAS Number | 1330052-30-6 | [1][4][5] |

| Molecular Formula | ¹³C₂H₁₀NO₃PS | [1] |

| Molecular Weight | 161.13 g/mol | [1][2] |

| Appearance | Likely a solid | Inferred |

| Solubility | Ammonium salts of organophosphates are generally soluble in water. | [6] |

| Stability | Organophosphates can be stable in acidic solutions but decompose more rapidly in alkaline conditions.[3] They may also be sensitive to heat. |

1.2. Toxicological Profile: The Organophosphate Threat

The primary toxicological concern with O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt is its action as a cholinesterase inhibitor.[3][7] The toxic effects are due to the accumulation of acetylcholine at nerve synapses.[3]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8] Symptoms of acute exposure can include headache, nausea, dizziness, excessive sweating, salivation, tearing, and rhinorrhea.[9] More severe poisoning can lead to muscle twitching, weakness, tremor, abdominal cramps, diarrhea, and in extreme cases, respiratory paralysis and death.[9][10]

-

Chronic Toxicity: Long-term exposure to low levels of organophosphates may lead to neurological and developmental effects. Some studies on related compounds have shown potential for delayed neuropathy.[11]

-

Carcinogenicity and Mutagenicity: Data for this specific compound is not available. However, it is prudent to handle it as a substance whose toxicological properties have not been fully investigated.[12]

Exposure Controls and Personal Protection: A Multi-Layered Defense

A robust safety protocol relies on a multi-layered approach to minimize exposure. The following workflow illustrates the necessary hierarchy of controls.

Caption: Hierarchy of controls for handling hazardous chemicals.

2.1. Engineering Controls

All work with O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt, including weighing, dilution, and handling of stock solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[13]

2.2. Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile gloves at all times. Gloves must be inspected before use and disposed of properly after handling the compound.[12][14]

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[14]

-

Skin and Body Protection: A lab coat must be worn.[15]

2.3. Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[12][15]

-

Do not eat, drink, or smoke in the laboratory.[13]

-

Contaminated work clothing should not be allowed out of the workplace.[13]

Safe Handling, Storage, and Disposal: A Lifecycle Approach

The safe use of this compound extends beyond the workbench and includes proper storage and disposal.

3.1. Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned and the fume hood is functioning correctly. Have spill cleanup materials readily available.

-

Weighing: If working with a solid, weigh the required amount in the fume hood. Use anti-static measures if necessary.

-

Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: Decontaminate all surfaces and equipment after use.

3.2. Storage

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16] The container should be tightly sealed.[17] All containers must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings. For isotopically labeled compounds, include the isotope and activity information. All radioactive materials must be secured against unauthorized removal.[18]

3.3. Spill and Emergency Procedures

-

Minor Spills: In a fume hood, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12]

-

Major Spills: Evacuate the area and contact your institution's environmental health and safety department.

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][13]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12][13]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

3.4. Waste Disposal

All waste containing O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt must be treated as hazardous chemical waste. For isotopically labeled compounds, follow your institution's specific guidelines for radioactive or stable isotope waste disposal.[18] Do not dispose of it in the regular trash or down the drain.[12][16]

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety protocols throughout a typical experimental workflow involving an isotopically labeled compound.

Caption: Integration of safety protocols in an experimental workflow.

Conclusion

While a specific SDS for O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt is not publicly available, a comprehensive understanding of its risks can be established from data on the parent compound and the broader class of organophosphates. The key to safe handling lies in a consistent and well-understood application of engineering controls, personal protective equipment, and stringent hygiene practices. By understanding the "why" behind these protocols, researchers can foster a culture of safety that is both effective and self-validating.

References

- MSDS of O,O-Dimethyl phosphoramidothioate. (2019, May 31). Capot Chemical Co., Ltd.

- O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt | 1330052-30-6. MilliporeSigma.

- SAFETY DATA SHEET. (2025, May 1). Toronto Research Chemicals.

- O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt | CAS No. 1330052-30-6. Clearsynth.

- SAFETY DATA SHEET. (2025, November 27). TCI Chemicals.

- Dimethyl phosphorothioate SDS, 1112-38-5 Safety Data Sheets. ECHEMI.

- O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt x0000. Pharmaffiliates.

- O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt | 1330052-30-6. Sigma-Aldrich.

- QA-8295 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.

- Organophosphorus Insecticides (Organophosphates/OPs). Queensland Health.

- Hollingshaus, J. G., Armstrong, D., Toia, R. F., McCloud, L., & Fukuto, T. R. (1981). Delayed toxicity and delayed neurotoxicity of phosphorothioate and phosphonothioate esters. Journal of Toxicology and Environmental Health, 7(3-4), 529-543.

- Laboratory Safety Guidelines. ETH Zurich.

- Safety Data Sheet: O.O-Dimethyl phosphorochloridothioate. (2020, November 5). Chemos GmbH & Co. KG.

- Health monitoring. Safe Work Australia.

- Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates. U.S. Environmental Protection Agency.

- Exposure Data - Some Organophosphate Insecticides and Herbicides. NCBI Bookshelf.

- Guide to Isotope Management In Laboratories. Environmental Health and Safety, University of Colorado Boulder.

- Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. (2024, August 24). Restek.

- Anicijevic, V., et al. (2025, August 4). Stability and neurotoxic impact of organophosphate pesticides in aqueous environments. ResearchGate.

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt | 1330052-30-6 [sigmaaldrich.com]

- 6. Exposure Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 8. chemos.de [chemos.de]

- 9. epa.gov [epa.gov]

- 10. austin.org.au [austin.org.au]

- 11. tandfonline.com [tandfonline.com]

- 12. capotchem.cn [capotchem.cn]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. ethz.ch [ethz.ch]

- 16. agilent.com [agilent.com]

- 17. combi-blocks.com [combi-blocks.com]

- 18. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]

A Comparative Technical Guide to O,O-Dimethylthiophosphate (DMTP): Free Acid and Ammonium Salt Forms

Abstract: This technical guide provides an in-depth comparative analysis of O,O-dimethylthiophosphate (DMTP) in its free acid and ammonium salt forms. It is designed for researchers, scientists, and professionals in drug development and chemical synthesis. The guide elucidates the distinct physicochemical properties, stability, and solubility profiles of each form. The primary application of DMTP as a crucial intermediate in the synthesis of organophosphate insecticides, such as malathion and dimethoate, is explored in detail. Through case studies, this guide rationalizes the methodological choices between the free acid and the ammonium salt in industrial synthesis, emphasizing the role of the salt form in purification strategies. Furthermore, the potential application of DMTP as a nucleating agent for polypropylene is critically evaluated based on current scientific literature. Detailed experimental protocols, comparative data tables, and diagrams of chemical structures and reaction pathways are provided to offer a comprehensive and practical understanding of these two important chemical entities.

Introduction to O,O-Dimethylthiophosphate (DMTP)

Chemical Identity and Significance

O,O-Dimethylthiophosphate (DMTP) is an organophosphorus compound that serves as a vital building block in the chemical industry. It exists primarily in two forms: the free acid, O,O-dimethyl phosphorodithioic acid, and its corresponding ammonium salt, ammonium O,O-dimethyl dithiophosphate. While both forms share a common core structure, their differing physical and chemical properties dictate their specific applications and handling requirements. The principal significance of both DMTP free acid and its ammonium salt lies in their role as key intermediates in the production of a range of organophosphate insecticides.[1][2][3][4]

Scope of the Technical Guide

This guide offers a detailed exploration of the differences between DMTP free acid and DMTP ammonium salt. It aims to provide a comprehensive resource for laboratory and industrial applications, with a focus on the practical implications of choosing one form over the other. The subsequent sections will delve into a comparative analysis of their physicochemical properties, their respective roles in the synthesis of major insecticides, and an evaluation of their potential use as polymer nucleating agents.

Physicochemical Properties: A Comparative Analysis

The selection between DMTP free acid and its ammonium salt for a specific application is fundamentally driven by their distinct physicochemical characteristics.

O,O-Dimethyl Phosphorodithioic Acid (DMTP Free Acid)

DMTP free acid, also known as O,O-dimethyl dithiophosphoric acid, is a corrosive and flammable liquid.[5] Its utility is often as a reactive intermediate in organic synthesis.

Caption: Chemical structure of DMTP free acid.

DMTP free acid exhibits good solubility in many organic solvents but has limited solubility in water.[6] It is sensitive to heat and can decompose.[7]

Ammonium O,O-Dimethyl Dithiophosphate (DMTP Ammonium Salt)

The ammonium salt of DMTP is a white crystalline solid that is generally more stable and easier to handle than its free acid counterpart.[3][8]

Caption: Chemical structure of DMTP ammonium salt.

In stark contrast to the free acid, DMTP ammonium salt is readily soluble in water but insoluble in most organic solvents.[8] This property is pivotal in its use for purification, as will be discussed in later sections. The solid is hygroscopic and should be stored in a dry environment.[8]

Comparative Summary of Physicochemical Properties

| Property | DMTP Free Acid (O,O-dimethyl phosphorodithioic acid) | DMTP Ammonium Salt (Ammonium O,O-dimethyl dithiophosphate) |

| CAS Number | 756-80-9[5] | 1066-97-3[9] |

| Molecular Formula | C₂H₇O₂PS₂[5] | C₂H₁₀NO₂PS₂[9] |

| Molecular Weight | 158.18 g/mol [5] | 175.21 g/mol [9] |

| Appearance | Colorless to pale yellow liquid[5] | White crystalline solid[3] |

| Solubility in Water | Limited[6] | Soluble[8] |

| Solubility in Organic Solvents | Soluble[6] | Insoluble[8] |

| Stability | Sensitive to heat[7] | Hygroscopic solid, more stable than free acid[8] |

| Primary Hazard | Flammable, Corrosive[5] | Irritant |

The Role of DMTP in Industrial Synthesis: A Focus on Organophosphate Insecticides

Core Application: Intermediate in Pesticide Manufacturing

Both forms of DMTP are foundational to the synthesis of several commercially important organophosphate insecticides. The choice between the free acid and the ammonium salt is often a strategic decision based on the specific reaction, desired purity of the final product, and overall process efficiency.

Synthesis of Malathion: A Case Study in Experimental Choice

Malathion is a widely used insecticide, and its synthesis provides an excellent example of the direct application of DMTP free acid.[4]

The core reaction in malathion synthesis is the Michael addition of DMTP to diethyl maleate.

Caption: Synthesis of Malathion from DMTP free acid.

In the synthesis of malathion, DMTP free acid can be used directly as the nucleophile in the Michael addition reaction.[10][11] This approach is often favored for its directness. However, the purity of the starting DMTP free acid is crucial, as impurities can lead to unwanted side products. In some processes, any unreacted DMTP free acid is removed from the final product by neutralization with a base and subsequent washing with water, which converts it to a water-soluble salt.[10]

Objective: To synthesize malathion via the Michael addition of O,O-dimethyl phosphorodithioic acid to diethyl maleate.

Self-Validation System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials and the formation of the product. The final product's identity and purity can be confirmed by ¹H NMR, ³¹P NMR, and GC-MS analysis.

Materials:

-

O,O-dimethyl phosphorodithioic acid (DMTP free acid)

-

Diethyl maleate

-

Toluene (or another suitable organic solvent)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Reaction vessel with stirring and temperature control

-

Separatory funnel

Procedure:

-

In a well-ventilated fume hood, charge the reaction vessel with O,O-dimethyl phosphorodithioic acid and diethyl maleate in a suitable organic solvent like toluene. A slight excess of the DMTP free acid may be used.[10]

-

Heat the reaction mixture with stirring to a temperature of 50-70°C.[11]

-

Monitor the reaction progress by TLC or GC until the diethyl maleate is consumed (typically several hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to remove unreacted DMTP free acid and other acidic impurities.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude malathion.

-

The crude product can be further purified by vacuum distillation.[10]

Synthesis of Dimethoate: A Case Study in Purification and Reactivity

Dimethoate is another significant organophosphate insecticide. Its synthesis often showcases the strategic use of the DMTP ammonium salt for purification purposes.[2][3]

The synthesis of dimethoate involves the nucleophilic substitution of the chloride in N-methyl-2-chloroacetamide by the dithiophosphate anion.

Caption: Synthesis of Dimethoate from DMTP ammonium salt.

A common industrial synthesis of DMTP involves the reaction of phosphorus pentasulfide with methanol, which yields crude DMTP free acid. This crude product can contain various impurities. To obtain high-purity DMTP for subsequent reactions, the crude free acid is often dissolved in a suitable solvent and treated with ammonia gas.[7][12] This precipitates the DMTP as its ammonium salt, leaving many impurities behind in the solution. The purified DMTP ammonium salt can then be isolated and used directly in the synthesis of dimethoate or converted back to the pure free acid if needed.[12] This salt formation and precipitation is a highly effective and economical purification method.

Objective: To synthesize dimethoate using purified O,O-dimethyl dithiophosphate ammonium salt and N-methyl-2-chloroacetamide.

Self-Validation System: Reaction progress can be monitored by observing the consumption of starting materials using techniques like HPLC or GC. The formation of the product can also be tracked. The final product's identity and purity should be confirmed using ¹H NMR, ³¹P NMR, and mass spectrometry, and compared against a reference standard.

Materials:

-

Ammonium O,O-dimethyl dithiophosphate (DMTP ammonium salt)

-

N-methyl-2-chloroacetamide

-

A suitable solvent (e.g., isopropanol, acetone)

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

Procedure:

-

In a reaction vessel, dissolve ammonium O,O-dimethyl dithiophosphate and N-methyl-2-chloroacetamide in a suitable solvent such as isopropanol.[13]

-

Heat the mixture with stirring. The reaction temperature can range from room temperature to the reflux temperature of the solvent, depending on the desired reaction rate.

-

Monitor the reaction for the disappearance of the starting materials.

-

Upon completion, cool the reaction mixture. The byproduct, ammonium chloride, will precipitate out of the solution.

-

Filter the reaction mixture to remove the precipitated ammonium chloride.

-

The filtrate, containing the dimethoate product, is then concentrated under reduced pressure.

-

The resulting crude dimethoate can be further purified by recrystallization or column chromatography if a higher purity is required.

DMTP as a Nucleating Agent for Polypropylene: An Evaluation of Current Evidence

The Theory of Polymer Nucleation

Nucleating agents are additives used in semi-crystalline polymers like polypropylene to increase the rate of crystallization and the number of crystal spherulites.[14] This results in a finer crystal structure, which can improve the mechanical and optical properties of the polymer, such as stiffness, impact strength, and clarity.[15]

Analysis of Existing Literature on Nucleating Agents for Polypropylene

A wide variety of compounds are known to act as nucleating agents for polypropylene. These include inorganic materials like talc, as well as organic compounds such as sodium benzoate, sorbitol derivatives, and certain organic phosphate salts.[11][14]

Current Status of DMTP and its Salts as Documented Nucleating Agents

Despite a thorough review of the scientific literature, there is no significant evidence to suggest that either DMTP free acid or its ammonium salt are commonly used as nucleating agents for polypropylene. While some organic phosphate salts are effective nucleating agents, the specific structure of DMTP does not appear in studies related to polypropylene nucleation. It is possible that its chemical reactivity and potential for decomposition at polymer processing temperatures make it unsuitable for this application. Therefore, based on the available information, the use of DMTP as a nucleating agent for polypropylene is not a recognized or documented application.

Analytical Methods for the Characterization of DMTP Forms

The analysis and quantification of DMTP and its salt are crucial for quality control in industrial processes and for monitoring in environmental and biological samples.

Chromatographic Techniques (GC, HPLC)

Gas chromatography (GC) coupled with a flame photometric detector (FPD) is a common method for the analysis of DMTP and its metabolites in various matrices.[16] High-performance liquid chromatography (HPLC) can also be employed, particularly for the analysis of the less volatile ammonium salt.[17]

Spectroscopic Methods (NMR, IR)

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P, and ¹³C) is an indispensable tool for the structural elucidation and purity assessment of both DMTP free acid and its ammonium salt. Infrared (IR) spectroscopy can also be used to identify the characteristic functional groups present in these molecules.

Safety, Handling, and Storage

DMTP Free Acid

DMTP free acid is classified as a flammable liquid and is corrosive.[5] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

DMTP Ammonium Salt

DMTP ammonium salt is an irritant and is hygroscopic.[8] It should be handled with standard PPE. Storage should be in a tightly sealed container in a dry environment to prevent moisture absorption.

Conclusion: Selecting the Appropriate Form of DMTP for Your Application

The choice between DMTP free acid and its ammonium salt is a critical decision in the synthesis of organophosphate insecticides and other chemical processes. This decision is guided by a comprehensive understanding of their contrasting physicochemical properties.

-

DMTP free acid is the more reactive form, often used directly in syntheses like the Michael addition for malathion production. Its solubility in organic solvents makes it suitable for reactions in non-aqueous media. However, its handling requires caution due to its flammability and corrosivity.

-

DMTP ammonium salt , with its crystalline nature and water solubility, offers significant advantages in terms of stability, handling, and, most importantly, purification. The ability to selectively precipitate the ammonium salt from a crude reaction mixture provides an elegant and efficient method for obtaining high-purity DMTP, which is crucial for achieving high yields and minimizing byproducts in subsequent reactions, such as the synthesis of dimethoate.

Ultimately, the optimal choice depends on the specific synthetic strategy, the required purity of the final product, and the processing capabilities of the laboratory or industrial facility.

References

- Process for the preparation of malathion. (n.d.). Google Patents.

- PROCESS FOR THE PREPARATION OF MALATHION AND ITS INTERMEDIATE. (2014, March 26). Google Patents.

- Process for preparing malathion for pharmaceutical use. (n.d.). Google Patents.

-

Synthesis of Malathion, Malaoxon, and Isomalathion Enantiomers and Examination of Their Interactions with Acetylcholinesterase. (n.d.). CORE. Retrieved February 15, 2026, from [Link]

-

Dimethoate Synthesis: The Role of Ammonium O,O-Dimethyl Dithiophosphate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

-

Organophosphorus Malathion. (n.d.). Retrieved February 15, 2026, from [Link]

-

O,O-Dimethyl O-Hydrogen Phosphorothioate. (n.d.). Pharmaffiliates. Retrieved February 15, 2026, from [Link]

-

Dimethyl phosphorothioate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Dimethyl phosphorothioate. (n.d.). CAS Common Chemistry. Retrieved February 15, 2026, from [Link]

-

O,O-diethyl phosphorothioate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Some spontaneous reactions of OO-dimethyl S-ethylthioethyl phosphorothiolate and related compounds in water and on storage, and their effects on the toxicological properties of the compounds. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Analytical Methods. (n.d.). Retrieved February 15, 2026, from [Link]

- Method for the preparation of o, o-dimethyl-s-(1, 2-dicarbethoxyethyl)dithiophosphate. (n.d.). Google Patents.

- Process for the preparation of malathion and its intermediate. (n.d.). Google Patents.

-

ANALYTICAL METHODS. (n.d.). NCBI Bookshelf. Retrieved February 15, 2026, from [Link]

- Process for preparing malathion for pharmaceutical use. (n.d.). Google Patents.

Sources

- 1. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly(dithiophosphate)s, a New Class of Phosphorus- and Sulfur-Containing Functional Polymers by a Catalyst-Free Facile Reaction between Diols and Phosphorus Pentasulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2008095070A1 - Dithiophosphate composition and utility in rubber - Google Patents [patents.google.com]

- 4. Synergistic effect of organic phosphate salt nucleating agents and inorganic fillers on isotactic polypropylene - ProQuest [proquest.com]

- 5. Poly(dithiophosphate)s, a New Class of Phosphorus- and Sulfur-Containing Functional Polymers by a Catalyst-Free Facile Reaction Between Diols and Phosphorus Pentasulfide - Repository of the Academy's Library [real.mtak.hu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ammonium O,O-dimethyl thiophosphate | 40633-14-5 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. US4209471A - Process for the purification of O,O-di(lower)alkyldithiophosphoric acids - Google Patents [patents.google.com]

- 11. The Application of Organic Phosphate Nucleating Agents in Polypropylene with Different Molecular Weights [ouci.dntb.gov.ua]

- 12. US8138366B2 - Process for the preparation of malathion and its intermediate - Google Patents [patents.google.com]

- 13. Page loading... [wap.guidechem.com]

- 14. specialchem.com [specialchem.com]

- 15. Management of acute organophosphorus pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. US20090124822A1 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]

Metabolic Pathways of Organophosphates Yielding O,O-Dimethyl Phosphorothionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) insecticides are a widely utilized class of pesticides that undergo extensive metabolism in biological systems. A key metabolite in the biotransformation of several O,O-dimethyl substituted organophosphorothioate pesticides is O,O-dimethyl phosphorothionate (DMTP). The formation of DMTP is a result of complex enzymatic processes primarily occurring in the liver, involving a delicate balance between bioactivation and detoxification pathways. This technical guide provides a comprehensive overview of the metabolic pathways leading to the generation of DMTP, with a focus on the enzymatic mechanisms, key molecular players, and experimental methodologies used to elucidate these processes. Understanding these pathways is critical for assessing exposure, predicting toxicity, and developing novel strategies for bioremediation and therapeutic intervention.

Introduction: The Dichotomy of Organophosphate Metabolism

Organophosphates are esters of phosphoric acid that exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] Many of the most commonly used OP insecticides are organophosphorothioates, which contain a thion (P=S) moiety. These compounds are not potent AChE inhibitors themselves but require metabolic activation to their corresponding oxon (P=O) analogs. This bioactivation is a critical step in their toxicity.[2][3]

The metabolism of organophosphates is a double-edged sword. While bioactivation leads to increased toxicity, the same metabolic machinery can also detoxify these compounds through various hydrolytic and conjugative reactions.[4][5] The balance between these activation and detoxification pathways ultimately determines the toxic potential of a given organophosphate. O,O-Dimethyl Phosphorothionate (DMTP) is a common urinary metabolite of several O,O-dimethyl substituted organophosphorothioate pesticides and serves as a biomarker for assessing exposure levels.[2] This guide will delve into the intricate metabolic routes that culminate in the formation of this key metabolite.

Phase I Metabolism: The Central Role of Cytochrome P450 Monooxygenases

The initial phase of organophosphate metabolism is dominated by the action of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases primarily located in the liver.[6][7] CYPs catalyze a range of oxidative reactions that can either activate or detoxify organophosphates.

Oxidative Desulfuration: The Path to Bioactivation

The conversion of a phosphorothioate (P=S) to its more toxic oxon (P=O) form is a hallmark of organophosphate metabolism.[2] This process, known as oxidative desulfuration, is mediated by CYP enzymes and is a critical step in the bioactivation of these pesticides.[4] The oxon metabolites are significantly more potent inhibitors of AChE.[8]

The proposed mechanism involves the transfer of an oxygen atom from the CYP heme-iron center to the sulfur atom of the organophosphate, forming an unstable phosphooxythiirane intermediate. This intermediate then rearranges, releasing atomic sulfur and forming the stable oxon metabolite. Several CYP isoforms have been implicated in this reaction, with CYP1A2, CYP2B6, CYP2C19, and CYP3A4 being among the most important in humans.[7][9]

Dearylation: A Key Detoxification Pathway to DMTP